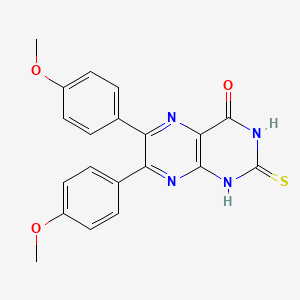
6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol is a complex organic compound characterized by its unique structure, which includes two methoxyphenyl groups and a sulfanyl group attached to a pteridin-4-ol core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylboronic acid with a suitable pteridine precursor under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also considered to minimize environmental impact .
化学反应分析
Types of Reactions
6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pteridin-4-ol derivatives.
Substitution: Substituted pteridin-4-ol derivatives.
科学研究应用
6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
作用机制
The mechanism of action of 6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
- 6,7-Bis(4-(dimethylamino)phenyl)naphthalene-2,3-dicarbonitrile
- 6,7-Bis(4-methoxyphenyl)-2H-[1,3,2]diazasilolo[4,5-g]quinoxaline
- 6,7-Bis(4-methoxyphenyl)-2H-imidazo[4,5-g]quinoxaline .
Uniqueness
6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
生物活性
6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a pteridine core substituted with two 4-methoxyphenyl groups and a sulfanyl group. Its molecular formula is C17H16N2O2S, and it has a molecular weight of 316.38 g/mol. The presence of the methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Biological Activity Overview
Research has shown that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens.
- Study Findings : A study demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL.
Anticancer Activity
The anticancer potential of this compound has been explored in multiple cancer cell lines:
- Case Study : In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound resulted in increased levels of gH2AX foci, indicating DNA damage and apoptosis induction. The compound was administered at concentrations of 20 μM, 40 μM, and 100 μM over a 24-hour period, leading to significant tumor growth inhibition in vivo models (BALB/c mice) at a dosage of 10 mg/kg .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor:
- Enzyme Studies : It exhibited strong inhibitory activity against acetylcholinesterase (AChE), with an IC50 value of approximately 50 nM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
The mechanisms underlying the biological activities of this compound are multi-faceted:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Anticancer Mechanism : It induces apoptosis through DNA damage response pathways, primarily by increasing reactive oxygen species (ROS) levels.
- Enzyme Inhibition Mechanism : The structure facilitates binding to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Research Findings Summary
属性
IUPAC Name |
6,7-bis(4-methoxyphenyl)-2-sulfanylidene-1H-pteridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-26-13-7-3-11(4-8-13)15-16(12-5-9-14(27-2)10-6-12)22-18-17(21-15)19(25)24-20(28)23-18/h3-10H,1-2H3,(H2,22,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOLPAYPUZVKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














